Trimethylsulfoxonium iodide

Corey–Chaykovsky reaction chemoselectivity cyclopropanation

Trimethylsulfoxonium iodide (TMSOI) is the mandatory reagent for chemo- and stereoselective cyclopropanation of α,β-unsaturated carbonyls and equatorial epoxidation of cyclohexanones. Its ylide exclusively undergoes 1,4-conjugate addition, unlike TMSI which gives epoxides. TMSOI ensures equatorial diastereoselectivity critical for pharmaceutical intermediates. Thermally stable, compatible with flow chemistry. Do not substitute with TMSI; reactivity and stereochemistry diverge irreversibly. ≥98% purity.

Molecular Formula C3H9IOS
Molecular Weight 220.07 g/mol
CAS No. 1774-47-6
Cat. No. B160819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsulfoxonium iodide
CAS1774-47-6
Molecular FormulaC3H9IOS
Molecular Weight220.07 g/mol
Structural Identifiers
SMILESC[S+](=O)(C)C.[I-]
InChIInChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1
InChIKeyBPLKQGGAXWRFOE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsulfoxonium Iodide CAS 1774-47-6: Sulfoxonium Methylide Precursor for Epoxidation and Cyclopropanation


Trimethylsulfoxonium iodide (CAS 1774-47-6) is a sulfoxonium salt with the molecular formula C₃H₉IOS and molecular weight 220.07 g/mol [1]. It is commercially available as a white to light yellow crystalline powder with purity specifications typically ≥98% . The compound functions as a stable precursor to dimethyloxosulfonium methylide, generated in situ upon deprotonation with strong bases such as sodium hydride or potassium tert-butoxide . This sulfur ylide participates in the Corey–Chaykovsky reaction, transferring a methylene group to carbonyl compounds (aldehydes, ketones) to form epoxides, or undergoing conjugate addition to α,β-unsaturated carbonyl systems to yield cyclopropyl derivatives [2].

Why Trimethylsulfoxonium Iodide Cannot Be Interchanged with Trimethylsulfonium Iodide in Corey–Chaykovsky Applications


Despite their structural similarity and overlapping nomenclature, trimethylsulfoxonium iodide (TMSOI) and trimethylsulfonium iodide (TMSI) exhibit fundamentally different reactivity profiles that preclude generic substitution. TMSOI-derived dimethyloxosulfonium methylide is less nucleophilic than TMSI-derived dimethylsulfonium methylide, resulting in divergent chemoselectivity: sulfoxonium ylides preferentially undergo 1,4-conjugate addition to α,β-unsaturated carbonyl systems to afford cyclopropanes, whereas sulfonium ylides favor 1,2-addition to carbonyl groups yielding epoxides or β-hydroxysulfide byproducts . Furthermore, TMSOI is thermodynamically more stable, enabling ylide generation under heating, while TMSI requires low-temperature in situ preparation to prevent decomposition [1]. Procurement decisions predicated solely on cost or nominal functional equivalence will yield suboptimal outcomes in synthetic sequences where chemo- and stereoselectivity are critical parameters.

Trimethylsulfoxonium Iodide Quantitative Differentiation Evidence: Head-to-Head Comparisons with Trimethylsulfonium Iodide


Chemoselectivity Differentiation: Conjugate Addition versus Carbonyl Addition in α,β-Unsaturated Systems

TMSOI-derived dimethyloxosulfonium methylide (ylide 1) and TMSI-derived dimethylsulfonium methylide (ylide 2) exhibit mutually exclusive chemoselectivity when reacted with α,β-unsaturated ketones. Ylide 1 (from TMSOI) selectively undergoes 1,4-conjugate addition to the activated double bond, yielding cyclopropanes. In contrast, ylide 2 (from TMSI) preferentially attacks the carbonyl group via 1,2-addition, forming epoxides or, under certain conditions, significant quantities of β-hydroxymethyl sulfide byproducts . This divergence is not a matter of optimization but of intrinsic electronic differences between sulfoxonium and sulfonium ylides.

Corey–Chaykovsky reaction chemoselectivity cyclopropanation

Stereochemical Outcome Differentiation: Equatorial versus Axial Cyclopropane Formation

When reacting with cyclohexanone derivatives, TMSOI-derived ylide 1 and TMSI-derived ylide 2 produce stereochemically distinct cyclopropane products. Ylide 1 stereospecifically forms carbon-carbon bonds in the equatorial (flat) orientation, while ylide 2 stereoselectively installs the new bond in the axial (upright) orientation . This stereochemical complementarity is fixed by the electronic and steric properties of the respective ylides and cannot be inverted through reaction condition modulation.

stereoselectivity cyclopropanation cyclohexanone derivatives

Thermal Stability and Handling: Ylide Generation Temperature Tolerance

TMSOI-derived dimethyloxosulfonium methylide exhibits superior thermal stability compared to TMSI-derived dimethylsulfonium methylide. Ylide 1 (from TMSOI) can be generated under heating conditions without significant decomposition, enabling broader operational temperature windows. Ylide 2 (from TMSI) is more reactive but thermally labile, requiring preparation and reaction in situ at low temperatures to prevent degradation . The decomposition point of TMSOI itself is approximately 170°C, with melting observed at 208–212°C (dec.) .

ylide stability process robustness reaction temperature

Substrate-Dependent Yield Outcomes: Comparative Epoxidation Performance on Challenging Heteroaromatic Aldehydes

In a direct comparative study of oxirane formation from benzo[b]thiophene and benzo[b]furan carboxaldehydes, TMSOI and TMSI exhibited opposite performance outcomes. TMSOI under multiple basic conditions failed to yield the desired epoxide, producing only degradation products. Conversely, TMSI under phase-transfer catalysis (PTC) conditions successfully afforded the target oxiranes in yields ranging from 59% to 77% across the tested heteroaromatic aldehyde substrates [1]. This substrate-specific failure of TMSOI highlights a critical limitation in epoxidation of electron-rich heteroaromatic aldehydes.

epoxidation yield heteroaromatic aldehydes substrate compatibility

Safety Profile Differentiation: Carcinogenicity and Explosion Hazard Comparison with Diazomethane

As a methylene transfer and selective methylation reagent, TMSOI offers distinct safety advantages over diazomethane, a conventional alternative for similar transformations. Diazomethane is classified as carcinogenic and is highly explosive, requiring specialized handling, dedicated equipment, and stringent safety protocols. TMSOI is non-mutagenic, non-volatile, and stable at room temperature, substantially reducing workplace hazards and enabling use in standard laboratory and pilot-plant settings without explosive-atmosphere precautions [1]. While not a direct functional comparator in all applications, this safety differential is a material consideration for procurement decisions in regulated industrial environments.

safety profile methylating agent diazomethane alternative

Ionic Liquid Media Performance: Epoxidation and Cyclopropanation Yields in Recyclable Solvent Systems

TMSOI has been successfully employed in the first reported Corey–Chaykovsky epoxidation and cyclopropanation reactions conducted in the recyclable ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) using KOH as base [1]. Under these conditions, TMSOI-mediated cyclopropanation of (E)-chalcone achieved approximately 94% yield, while epoxidation of acetophenone proceeded with approximately 88% yield. Comparable yields were obtained using TMSI under identical ionic liquid conditions, indicating that both reagents perform effectively in this green solvent system for their respective preferred reaction manifolds [1].

ionic liquid green chemistry recyclable solvent

Trimethylsulfoxonium Iodide: High-Value Application Scenarios Supported by Comparative Evidence


Synthesis of Cyclopropane-Containing Pharmaceutical Intermediates and APIs

Procurement of TMSOI is indicated when the synthetic route requires cyclopropanation of α,β-unsaturated carbonyl systems. Based on the chemoselectivity evidence (Section 3, Evidence Item 1), TMSOI-derived ylide exclusively undergoes 1,4-conjugate addition to yield cyclopropanes, whereas TMSI would misdirect the reaction toward epoxide formation . This selectivity is exploited in the synthesis of cyclopropane-containing kinase inhibitors, antiviral agents (e.g., raltegravir analogs), and protease inhibitors where the strained three-membered ring confers metabolic stability [1].

Synthesis of γ-Lactones via Johnson–Corey–Chaykovsky Epoxidation of Ketoacids

TMSOI is the specified reagent for the Johnson–Corey–Chaykovsky epoxidation of ketoacids to produce γ-lactones in a single synthetic step. Commercially available TMSOI functions as the carbon-atom homologating reagent in this transformation, enabling the synthesis of structurally diverse lactones in synthetically useful yields . This application leverages TMSOI's stability and compatibility with carboxylic acid substrates, distinguishing it from alternative methylene-transfer reagents that may be incompatible with acidic functional groups.

Green Chemistry and Continuous Flow Cyclopropanation Processes

TMSOI is compatible with sustainable chemistry protocols, including ionic liquid solvent systems and continuous flow processing. Evidence from ionic liquid reactions demonstrates ~94% yield for cyclopropanation of (E)-chalcone using TMSOI in recyclable [bmim]PF₆ . Additionally, TMSOI has been successfully implemented in continuous-process cyclopropanation using Amberlyst-A26 heterogeneous base, enabling scale-up with reduced waste and improved process efficiency [1]. These capabilities support procurement for industrial applications prioritizing green chemistry metrics and continuous manufacturing.

Stereoselective Construction of Equatorial Cyclopropane Architectures

When the target molecule requires an equatorial (flat) cyclopropane ring fused to a cyclohexanone-derived scaffold, TMSOI is the mandatory reagent selection. The stereochemical evidence (Section 3, Evidence Item 2) demonstrates that TMSOI stereospecifically delivers the equatorial orientation, while TMSI produces the axial (upright) diastereomer . This stereochemical divergence is fixed and cannot be reversed through reaction condition optimization, making reagent selection a critical determinant of diastereomeric outcome in natural product total synthesis and stereochemically defined pharmaceutical intermediates.

Technical Documentation Hub

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